molecular formula C6H12O3 B016226 2,5-Bishydroxymethyl Tetrahydrofuran CAS No. 104-80-3

2,5-Bishydroxymethyl Tetrahydrofuran

Cat. No. B016226
Key on ui cas rn: 104-80-3
M. Wt: 132.16 g/mol
InChI Key: YCZZQSFWHFBKMU-UHFFFAOYSA-N
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Patent
US04459419

Procedure details

Into a 300 ml stainless steel autoclave was charged 40.03 g. 2,5-bis-(hydroxymethyl)furan, 100 ml methanol and 3 g. of cationic ruthenium zeolite. After pressurizing with H2 to 1900 psig and initiating stirring, the exothermic reduction occurred increasing the temperature from 30° C. (reaction temperature) to 61° C. The reduction temperature started to decrease as the reduction slowed down. The reduction was complete in 30 minutes and workup gave 99 percent 2,5-bis-hydroxymethyl tetrahydrofuran as the sole product (verified by analysis).
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ruthenium zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH2:8][OH:9])=[CH:6][CH:7]=1>CO>[OH:1][CH2:2][CH:3]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[O:4]1

Inputs

Step One
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1OC(=CC1)CO
Step Three
Name
ruthenium zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature) to 61° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1OC(CC1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04459419

Procedure details

Into a 300 ml stainless steel autoclave was charged 40.03 g. 2,5-bis-(hydroxymethyl)furan, 100 ml methanol and 3 g. of cationic ruthenium zeolite. After pressurizing with H2 to 1900 psig and initiating stirring, the exothermic reduction occurred increasing the temperature from 30° C. (reaction temperature) to 61° C. The reduction temperature started to decrease as the reduction slowed down. The reduction was complete in 30 minutes and workup gave 99 percent 2,5-bis-hydroxymethyl tetrahydrofuran as the sole product (verified by analysis).
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ruthenium zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH2:8][OH:9])=[CH:6][CH:7]=1>CO>[OH:1][CH2:2][CH:3]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[O:4]1

Inputs

Step One
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1OC(=CC1)CO
Step Three
Name
ruthenium zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature) to 61° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1OC(CC1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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